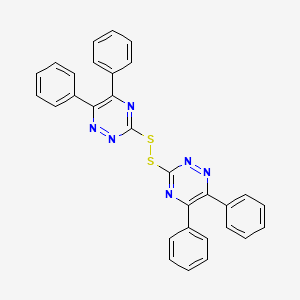![molecular formula C22H22N4 B12131240 N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890626-59-2](/img/structure/B12131240.png)
N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, also known as PPNPP, is a chemical compound that has garnered interest in scientific research. Its unique structure combines pyrazolo and pyrimidine scaffolds, making it a promising candidate for various applications.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of PPNPP. One notable approach involves the reaction of appropriate starting materials to form the pyrazolo[1,5-a]pyrimidine core. For instance, thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid . Further functionalization of this core leads to the desired compound.
Reaction Conditions:: The specific reaction conditions may vary, but the key steps typically involve cyclization, substitution, and functional group modifications. Detailed protocols would depend on the synthetic route chosen.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization.
Analyse Chemischer Reaktionen
PPNPP can undergo various reactions, including:
Oxidation: Oxidative processes can modify the phenyl and pyrazolo rings.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents on the phenyl and pyrazolo rings can be replaced.
Cyclization: Formation of the pyrazolo[1,5-a]pyrimidine scaffold.
Common reagents and conditions include:
Catalysts: Transition metals (e.g., palladium, copper) for cross-coupling reactions.
Bases: Organic bases (e.g., triethylamine) for deprotonation.
Solvents: Common solvents (e.g., DMF, DMSO) for dissolution.
Major products formed from these reactions include derivatives with modified substituents or functional groups.
Wissenschaftliche Forschungsanwendungen
PPNPP’s versatility extends to various fields:
Chemistry: Used as a building block for novel compounds.
Biology: Investigated for its interactions with biological targets.
Medicine: Evaluated for potential therapeutic effects.
Industry: May find applications in materials science or catalysis.
Wirkmechanismus
The precise mechanism by which PPNPP exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
PPNPP’s uniqueness lies in its fused pyrazolo[1,5-a]pyrimidine structure. Similar compounds include other pyrazolo-pyrimidines, but PPNPP’s specific combination of substituents sets it apart.
Eigenschaften
CAS-Nummer |
890626-59-2 |
|---|---|
Molekularformel |
C22H22N4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22N4/c1-3-7-19-14-21(24-18-12-10-16(2)11-13-18)26-22(25-19)20(15-23-26)17-8-5-4-6-9-17/h4-6,8-15,24H,3,7H2,1-2H3 |
InChI-Schlüssel |
ULLQZOZPZRUAHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12131161.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131163.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12131167.png)
![N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B12131173.png)
![N-[2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B12131175.png)
![4(5H)-Thiazolone,2-[(2-methylphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-(9CI)](/img/structure/B12131177.png)
![3-(Propan-2-yl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B12131187.png)


![(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate](/img/structure/B12131195.png)

![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12131217.png)
![4-(5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12131228.png)
![butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B12131230.png)
